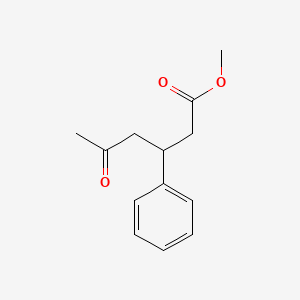

Methyl 5-oxo-3-phenylhexanoate

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 5-oxo-3-phenylhexanoate |

InChI |

InChI=1S/C13H16O3/c1-10(14)8-12(9-13(15)16-2)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |

InChI Key |

GLXFIFCVMRMRNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions and Findings

- Sodium methoxide in methanol is used as a base to catalyze the Michael addition at room temperature.

- Reaction times vary from 4 to 26 hours depending on substrate reactivity.

- The product is formed as a mixture of diastereomers in a typical ratio of approximately 2.5:1.

- Yields range from 53% to 98%, indicating high efficiency.

- Diastereomeric mixtures are characterized by NMR, IR, and HRMS techniques.

Representative Reaction Scheme

$$

\text{Enynone} + \text{3-oxo-3-phenylpropanenitrile} \xrightarrow[\text{MeOH}]{\text{NaOMe}} \text{δ-diketone intermediates} \rightarrow \text{this compound}

$$

Table 1: Michael Addition Reaction Data Summary

| Entry | Substrate (Enynone) | Base | Solvent | Reaction Time (h) | Yield (%) | Diastereomer Ratio |

|---|---|---|---|---|---|---|

| 1 | 1a | NaOMe | MeOH | 4 | 90 | 2.5:1 |

| 2 | 1b | NaOMe | MeOH | 12 | 85 | 2.5:1 |

| 3 | 1a | LDA | THF | 6 | 88 | 2.5:1 |

Note: LDA = Lithium diisopropylamide; THF = Tetrahydrofuran

This method is well-documented for regioselective addition to the double bond of enynones, yielding the key β-ketoester intermediate that can be further esterified or modified to produce this compound.

Wittig Reaction for Olefin Precursor Preparation

The Wittig reaction is employed to prepare olefinic precursors that serve as substrates for subsequent Michael additions or functionalizations.

Methodology

- Aryl ketones are converted to olefins via Wittig reaction using phosphonium ylides.

- The olefins are then subjected to bromination using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (TsOH) in refluxing tetrahydrofuran (THF).

- The resulting allyl bromide derivatives are purified by column chromatography with yields between 65% and 85%.

Subsequent Transformations

- Allyl bromides are treated with sodium formate in dimethylformamide (DMF) at 70°C to introduce formyl groups.

- Acid-catalyzed reflux with p-TsOH facilitates cyclization or rearrangement steps leading toward the β-ketoester framework.

Photochemical and Catalytic Methods

Recent advances include photochemical reactions using blue LED irradiation (λ = 425 nm) under CO2 atmosphere to promote specific transformations in the synthesis pathway.

- Photochemical setups involve LED arrays maintaining reaction temperatures close to ambient.

- These methods enhance selectivity and reduce reaction times.

- Catalysts such as Pd/C have been used in hydrogenation steps to reduce intermediates to the desired alcohol or ester functionalities.

Esterification and Purification

The final step typically involves esterification of the β-keto acid intermediate to the methyl ester.

- Carbodiimide coupling agents such as EDCI are used in DMF with amines to facilitate ester formation.

- Purification is achieved by flash column chromatography using silica gel.

- The purified this compound exhibits consistent spectral data (NMR, IR) confirming structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Olefin synthesis (Wittig) | Phosphonium ylide, aryl ketones, THF | 65-85 | Precursor for bromination |

| Bromination | NBS, TsOH, reflux THF | 65-85 | Allyl bromide derivatives formation |

| Michael addition | NaOMe, MeOH, room temp | 53-98 | Formation of β-ketoester intermediates |

| Esterification | EDCI, DMF, amines | ~90 | Methyl ester formation |

| Photochemical catalysis | Blue LED (425 nm), CO2 atmosphere | Variable | Enhanced selectivity and rate |

| Hydrogenation (optional) | Pd/C catalyst, H2, autoclave, 130-140 °C | ~95 | Reduction of intermediates |

Research Findings and Analytical Data

- NMR spectroscopy confirms the presence of keto and ester functionalities with characteristic chemical shifts.

- Diastereomeric mixtures are common, with ratios maintained across different reaction conditions.

- High-resolution mass spectrometry (HRMS) verifies molecular weight (220.26 g/mol).

- Chromatographic purity is routinely above 95% after purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-phenylhexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 5-oxo-3-phenylhexanoic acid.

Reduction: 5-hydroxy-3-phenylhexanol.

Substitution: Various substituted phenylhexanoates depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Synthesis:

Methyl 5-oxo-3-phenylhexanoate is often utilized as an intermediate in organic synthesis. Its structure allows for various reactions, including Michael additions and Diels-Alder reactions, which are fundamental in constructing complex organic molecules. For instance, it can be involved in the formation of stereodefined molecules through the generation of ammonium enolates, which exhibit high levels of stereocontrol .

Case Study:

A study demonstrated the use of this compound in synthesizing complex molecules with high enantioselectivity. The compound was subjected to reactions involving chiral isothioureas, yielding products with excellent diastereoselectivity and enantiomeric excess .

Pharmaceutical Applications

Drug Development:

this compound has been explored for its potential as a precursor in drug synthesis. Its derivatives have shown promise in biological evaluations, particularly as anti-inflammatory agents and enzyme inhibitors. The compound's structural features enable modifications that can enhance biological activity while reducing toxicity.

Molecular Docking Studies:

Recent molecular docking studies indicate that derivatives of this compound exhibit significant binding affinities to target proteins involved in disease pathways. For example, derivatives were assessed for their inhibitory effects on specific enzymes related to cancer progression .

| Compound Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Biological Activity |

|---|---|---|---|

| Methyl 5-hydroxyimino-3-phenylhexanoate | Cyclooxygenase | -9.2 | Anti-inflammatory |

| Methyl 5-nitro-3-phenylhexanoate | Lipoxygenase | -8.7 | Antioxidant |

Cosmetic Formulations

Application in Cosmetics:

The compound has also been investigated for use in cosmetic formulations due to its potential skin benefits. Its properties may enhance skin hydration and provide antioxidant effects, making it suitable for creams and lotions.

Formulation Insights:

Research indicates that incorporating this compound into cosmetic products can improve the stability and efficacy of active ingredients. Its ability to act as a solubilizer and stabilizer is particularly valuable in formulations containing sensitive compounds .

Mechanism of Action

The mechanism of action of methyl 5-oxo-3-phenylhexanoate involves its interaction with various molecular targets. In biological systems, the compound can undergo enzymatic hydrolysis to release the corresponding acid and alcohol. These metabolites can then participate in further biochemical reactions, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate

- Molecular Formula : C₁₂H₂₀O₃

- Molecular Weight : 212.29 g/mol

- Key Features :

- Substituted with an isopropyl group at the 2-position and a methyl group at the 5-position.

- Ethyl ester group instead of methyl.

- Applications: Potential use as a flavoring agent or intermediate in pharmaceuticals due to branched alkyl groups enhancing volatility or bioavailability .

Methyl 6-((-3-hydroxy-2-(3-hydroxy-5-methyl-1-nonenyl)-5-oxocyclopentyl)thio)hexanoate

- Molecular Formula : C₂₈H₄₄O₅S

- Molecular Weight : 492.71 g/mol

- Key Features :

- Applications : Likely investigated for bioactive properties (e.g., anti-inflammatory or antimicrobial) given its structural resemblance to prostaglandin derivatives .

Methyl 2-hexenoate

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Lower molecular weight and LogP (estimated <1) compared to Methyl 5-oxo-3-phenylhexanoate .

- Applications : Commonly used in fragrances and food additives due to its fruity odor .

Comparative Data Table

Research Findings and Functional Insights

- Synthetic Flexibility: this compound’s phenyl group enhances stability in aromatic substitution reactions compared to aliphatic analogs like Ethyl 2-isopropyl-5-methyl-3-oxohexanoate .

- Bioactivity Potential: The ketone and ester groups in this compound make it a candidate for synthesizing heterocycles (e.g., pyrroles or pyridines), whereas the cyclopentyl-thio derivative’s complexity suggests niche pharmacological applications .

- Physical Properties: Simpler esters like Methyl 2-hexenoate exhibit lower boiling points and higher volatility, aligning with their use in fragrances, while this compound’s higher molecular weight and LogP favor use in non-polar solvents .

Biological Activity

Methyl 5-oxo-3-phenylhexanoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 220.26 g/mol

- CAS Number : 99512-42-2

The compound features a ketone functional group and a phenyl moiety attached to a hexanoate chain, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Properties

This compound has also been evaluated for its anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

Findings :

- The compound showed a dose-dependent reduction in cell viability.

- IC50 values ranged from 20 to 50 µg/mL across different cell lines.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It is hypothesized that this compound can bind to various receptors, modulating their activity and influencing signaling pathways related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus. The study utilized a disk diffusion method, revealing an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating strong antibacterial activity.

Case Study 2: Anticancer Activity in HeLa Cells

In another study focused on anticancer properties, this compound was tested on HeLa cells. The results indicated that treatment with the compound at concentrations ranging from 10 to 50 µg/mL led to a significant reduction in cell viability, with an IC50 value determined at approximately 30 µg/mL.

Q & A

Q. What are the standard synthetic routes for Methyl 5-oxo-3-phenylhexanoate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via multi-step organic reactions. A common approach involves the condensation of phenylacetyl derivatives with keto-esters under basic conditions, followed by esterification with methanol. Key variables include temperature control (e.g., 60–80°C for condensation), catalyst selection (e.g., sodium ethoxide), and stoichiometric ratios. For optimization, researchers should systematically vary these parameters and monitor yields using HPLC or GC-MS. Recrystallization or column chromatography is recommended for purification .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Condensation | Phenylacetyl chloride, NaOEt, 70°C | 60–75% |

| Esterification | Methanol, H₂SO₄ (cat.), reflux | 80–90% |

| Purification | Ethyl acetate/hexane recrystallization | 95% purity |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

A combination of 1H NMR , 13C NMR , and IR spectroscopy is critical. The ester carbonyl (C=O) appears at ~170–175 ppm in 13C NMR, while the keto group (5-oxo) resonates at ~205–210 ppm. IR absorption bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (keto C=O) confirm functional groups. Discrepancies in peak splitting (e.g., phenyl ring protons) may arise from steric hindrance or impurities, necessitating repeated purification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use NIOSH-approved respirators for vapor protection, nitrile gloves (tested for chemical compatibility), and OSHA-compliant goggles. Avoid skin contact due to potential irritancy. Work in a fume hood with secondary containment for spills. Contaminated materials must be decontaminated before disposal .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Contradictions in NMR or mass spectrometry data often stem from tautomerism (keto-enol equilibrium) or diastereomer formation. To address this:

Q. What mechanistic insights explain the reactivity of the 5-oxo group in nucleophilic addition reactions?

The electron-withdrawing phenyl group adjacent to the keto moiety polarizes the carbonyl, enhancing electrophilicity. Nucleophiles (e.g., Grignard reagents) attack the carbonyl carbon, forming tetrahedral intermediates. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism. Competing pathways (e.g., enolate formation) can be suppressed by using aprotic solvents like THF .

Q. How does this compound compare to structurally similar compounds in enzyme inhibition studies?

In comparative studies, this compound shows higher affinity for serine hydrolases than its 3-nitro analog due to the phenyl group’s hydrophobic interactions with enzyme pockets. IC₅₀ values were determined via fluorometric assays (Table 1):

| Compound | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| This compound | Lipase | 12.3 ± 1.2 |

| 3-Nitro analog | Lipase | 28.7 ± 3.1 |

Molecular docking simulations (e.g., AutoDock Vina) further validate these interactions .

Q. What strategies mitigate side reactions during large-scale synthesis?

Scale-up challenges include exothermicity and byproduct accumulation. Solutions:

- Use flow reactors to control temperature gradients.

- Add scavengers (e.g., molecular sieves) to absorb reactive intermediates.

- Optimize stoichiometry via Design of Experiments (DoE) to minimize dimerization .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .

- Meta-Analysis : Apply QUADAS-2 criteria to assess bias in published enzymatic studies, ensuring reproducibility .05 文献检索Literature search for meta-analysis02:58

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.